molecular formula C7H3ClF2N2 B13547180 2-chloro-4,6-difluoro-1H-1,3-benzodiazole

2-chloro-4,6-difluoro-1H-1,3-benzodiazole

Cat. No.: B13547180
M. Wt: 188.56 g/mol
InChI Key: IJIPANRQAMAEJR-UHFFFAOYSA-N
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Description

2-chloro-4,6-difluoro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C7H3ClF2N2 and a molecular weight of 188.56 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzodiazole ring, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-difluoroaniline with a suitable diazotizing agent, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-difluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. The exact pathways involved may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1H-1,3-benzodiazole
  • 4,6-difluoro-1H-1,3-benzodiazole
  • 2-chloro-4-fluoro-1H-1,3-benzodiazole

Uniqueness

2-chloro-4,6-difluoro-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms on the benzodiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C7H3ClF2N2

Molecular Weight

188.56 g/mol

IUPAC Name

2-chloro-4,6-difluoro-1H-benzimidazole

InChI

InChI=1S/C7H3ClF2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12)

InChI Key

IJIPANRQAMAEJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)F)F

Origin of Product

United States

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